molecular formula C17H16ClNO3 B2420926 (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-47-1

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2420926
CAS No.: 338413-47-1
M. Wt: 317.77
InChI Key: VAIICKUOWUJZMJ-ZHACJKMWSA-N
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Description

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This particular compound is notable for its unique structural features, which include a methoxyphenyl group and a chlorophenyl ethenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-16-5-3-2-4-14(16)12-22-17(20)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIICKUOWUJZMJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of (2-methoxyphenyl)methyl isocyanate with (E)-2-(4-chlorophenyl)ethenylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.

    Reduction: Formation of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Research indicates that (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exhibits significant biological activities:

Anticancer Properties

The compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells, particularly affecting mitochondrial pathways.
  • Case Study Data : A study evaluated its effects on HepG2 (liver cancer) cells:
CompoundCell Line% Cell Viability
This compoundHepG245.3
DoxorubicinHepG25.0

This data suggests that the compound has a lower cell viability percentage compared to doxorubicin, indicating its potential effectiveness as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several bacterial strains.

  • Efficacy Testing : The antimicrobial activity was assessed using the well diffusion method:
CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12.5200
This compoundS. aureus15.0180

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development in treating bacterial infections.

Pharmacological Applications

Given its biological activities, this compound holds potential for various pharmacological applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent for cancer treatment.
  • Antibacterial Treatments : The observed antimicrobial properties suggest its use in developing new antibiotics, especially against resistant strains.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and optimize the synthesis of this compound. Potential areas of investigation include:

  • In vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxyphenyl)methyl N-[(E)-2-(4-fluorophenyl)ethenyl]carbamate
  • (2-methoxyphenyl)methyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate
  • (2-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate

Uniqueness

Compared to similar compounds, (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its chemical and biological properties.

Biological Activity

The compound (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a member of the carbamate class of compounds, which have garnered attention for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C15H15ClN2O3
  • Molecular Weight : 304.74 g/mol

The structure features a methoxy group and a chlorophenyl substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, particularly regarding its effects on cancer cell lines and its potential as an anti-inflammatory agent.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown efficacy in inhibiting tubulin polymerization, which is critical for cancer cell division .
  • Case Studies :
    • In a study involving T47D breast cancer cells, the compound exhibited an EC50 for caspase activation at 2 nM, indicating high potency as an apoptosis inducer .
    • Another investigation found that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines, including HeLa and PC-3 cells, with IC50 values ranging from 0.08 to 12.07 µM .
  • In Vivo Studies :
    • Efficacy was also demonstrated in mouse models, where the compound reduced tumor growth in both breast and prostate cancer models .

Data Tables

Activity Type Cell Line/Model EC50/IC50 Value Reference
Apoptosis InductionT47D Breast Cancer Cells2 nM
CytotoxicityHeLa Cells0.08 µM
CytotoxicityPC-3 Prostate Cancer Cells6.38 µM
Tumor Growth InhibitionMX-1 Human Breast ModelNot specified

Research Findings

  • Structure-Activity Relationship (SAR) :
    • The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and cellular uptake, contributing to the compound's effectiveness .
    • Substituents on the chlorophenyl moiety also play a significant role in modulating biological activity.
  • Inhibitory Profiles :
    • The compound has shown promise as an inhibitor of enzymes involved in cancer progression, although further studies are necessary to elucidate its full pharmacological profile .
  • Comparative Analysis :
    • When compared to other carbamate derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic: How can the synthesis of this carbamate derivative be optimized for improved yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the carbamate linkage via reaction of (2-methoxyphenyl)methanol with an isocyanate intermediate derived from 4-chlorostyrene.
  • Step 2: Purification using column chromatography (silica gel) with solvent systems like ethyl acetate/hexane (1:3 v/v) .
  • Critical Parameters:
    • Temperature: Maintain 0–5°C during carbamate bond formation to minimize side reactions .
    • pH Control: Use triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring reaction efficiency .
    • Monitoring: Employ thin-layer chromatography (TLC) at each step to track reaction progress .

Reference Yields:

  • Intermediate isolation: ~60–70% yield under optimized conditions.
  • Final product purity: >95% confirmed via HPLC .

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Identify methoxy protons (δ 3.8–4.0 ppm) and vinyl protons (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-configuration) .
    • ¹³C-NMR: Confirm carbamate carbonyl (δ 155–160 ppm) and chlorophenyl carbons .
  • Infrared Spectroscopy (IR): Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Tip: Pair with mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How do reaction conditions influence the compound’s chemical reactivity (e.g., hydrolysis, substitution)?

Methodological Answer:

  • Hydrolysis:
    • Acidic Conditions: Carbamate bonds hydrolyze to yield (2-methoxyphenyl)methanol and 4-chlorostyrene-derived amines. Use 1M HCl at 60°C; monitor via TLC .
    • Basic Conditions: Faster degradation occurs with NaOH (0.1M, room temperature), forming CO₂ and amines .
  • Substitution Reactions:
    • Nucleophilic Attack: React with amines (e.g., benzylamine) in DMF at 80°C to replace the carbamate group. Confirm product via ¹H-NMR loss of N-H signals .
  • Oxidation/Reduction:
    • Oxidation: Treat with KMnO₄ to cleave the vinyl group, forming 4-chlorobenzoic acid derivatives .

Mechanistic Insight: Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for hydrolysis pathways .

Advanced: How to design experiments to evaluate its potential as a cholinesterase inhibitor?

Methodological Answer:

  • In Vitro Assays:
    • Acetylcholinesterase (AChE) Inhibition: Use Ellman’s method with acetylthiocholine iodide. Measure IC₅₀ via UV-Vis (λ = 412 nm) .
    • Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Structural Modifications:
    • Compare with analogues (e.g., pyridine/pyrimidine carbamates) to establish structure-activity relationships (SAR) .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) .

Key Metrics:

  • Target IC₅₀ < 10 µM for therapeutic relevance.
  • Selectivity over butyrylcholinesterase (BuChE) to minimize off-target effects .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize assay conditions (e.g., enzyme source, buffer pH, incubation time) .
  • Data Normalization:
    • Express activity as % inhibition relative to positive controls (e.g., donepezil for AChE) .
  • Meta-Analysis:
    • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
    • Validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Case Example: Discrepancies in IC₅₀ values may arise from varying enzyme purities or solvent effects (e.g., DMSO concentration ≤1% v/v) .

Advanced: What strategies can enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Isotope Labeling: Synthesize deuterated analogs to slow CYP450-mediated degradation .
  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Key Metrics:

  • Target t₁/₂ > 2 hours in microsomal assays.
  • Plasma protein binding <90% to ensure free drug availability .

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